5-[(tert-butoxy)carbamoyl]furan-3-carboxylic acid
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Overview
Description
5-[(tert-butoxy)carbamoyl]furan-3-carboxylic acid is an organic compound with the molecular formula C10H13NO5. It is a derivative of furan, a heterocyclic organic compound, and contains a tert-butoxy group and a carbamoyl group attached to the furan ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-butoxy)carbamoyl]furan-3-carboxylic acid typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the tert-butoxy group: The tert-butoxy group can be introduced through the reaction of the furan ring with tert-butyl chloroformate in the presence of a base such as triethylamine.
Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate compound with an isocyanate, such as tert-butyl isocyanate, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-[(tert-butoxy)carbamoyl]furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-3,4-dicarboxylic acid.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(tert-butoxy)carbamoyl]furan-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(tert-butoxy)carbamoyl]furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Furan-3-carboxylic acid: Lacks the tert-butoxy and carbamoyl groups.
5-(tert-butoxy)furan-3-carboxylic acid: Lacks the carbamoyl group.
5-carbamoylfuran-3-carboxylic acid: Lacks the tert-butoxy group.
Uniqueness
5-[(tert-butoxy)carbamoyl]furan-3-carboxylic acid is unique due to the presence of both the tert-butoxy and carbamoyl groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific scientific and industrial applications.
Properties
CAS No. |
2624135-41-5 |
---|---|
Molecular Formula |
C10H13NO5 |
Molecular Weight |
227.2 |
Purity |
95 |
Origin of Product |
United States |
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